8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-5-oxa-2-azaspiro[34]octane hydrochloride is a synthetic compound known for its unique spirocyclic structure This compound is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its spirocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. The use of commercially available reagents and efficient reaction conditions is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving spirocyclic compounds.
Industry: It is used in the production of biologically active compounds and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the ring size and substitution pattern.
5,8-dioxa-2-azaspiro[3.4]octane hydrochloride: This compound has additional oxygen atoms within the spirocyclic framework.
7,7-difluoro-5-oxa-2-azaspiro[3.4]octane trifluoroacetate: This compound has a similar structure but with trifluoroacetate as a counterion.
Uniqueness
8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific combination of fluorine, oxygen, and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H10ClF2NO |
---|---|
Molekulargewicht |
185.60 g/mol |
IUPAC-Name |
8,8-difluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)1-2-10-5(6)3-9-4-5;/h9H,1-4H2;1H |
InChI-Schlüssel |
WKOIPLIQCJJOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(C1(F)F)CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.